2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid glycoside. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is a derivative of flavonoids, which are known for their antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of a flavonoid core. The process begins with the preparation of the flavonoid aglycone, followed by the attachment of the sugar moiety. Common reagents used in this synthesis include glycosyl donors and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation to produce the flavonoid core, followed by chemical glycosylation. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly on the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its antioxidant properties and its ability to act as a radical scavenger. It is also used as a model compound in the study of glycosylation reactions.
Biology
In biological research, the compound is investigated for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Medicine
Medically, the compound is explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its antioxidant properties make it a candidate for reducing oxidative stress in various conditions.
Industry
In the industrial sector, this compound can be used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for use in cosmetics for its antioxidant and anti-aging properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is a common pathway in many diseases. The compound also interacts with various molecular targets, including enzymes and receptors involved in inflammation and cell proliferation. By modulating these targets, it can exert anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Luteolin: Known for its anti-inflammatory and anti-cancer activities.
Kaempferol: Exhibits antioxidant and anti-cancer properties.
Uniqueness
What sets 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one apart is its unique glycosylation pattern, which can enhance its solubility and bioavailability compared to its aglycone counterparts. This unique structure may also contribute to its specific biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3 |
InChI Key |
PHEWILLIAJUBQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
Origin of Product |
United States |
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